Butyl butyrate

Catalog No.
S587450
CAS No.
109-21-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl butyrate

CAS Number

109-21-7

Product Name

Butyl butyrate

IUPAC Name

butyl butanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3

InChI Key

XUPYJHCZDLZNFP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCC

solubility

0.00 M
0.5 mg/mL at 20 °C
miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water
1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

butyl butyrate, butyl n-butyrate, n-butyl n-butanoate, n-butyl n-butyrate

Canonical SMILES

CCCCOC(=O)CCC

The exact mass of the compound Butyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.5 mg/ml at 20 °c0.5 mg/ml at 20 °cmiscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water1 ml in 3 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8458. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of butyrate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl butyrate (CAS: 109-21-7) is a medium-chain aliphatic ester utilized as a specialty solvent, a flavor and fragrance compound, and an advanced biofuel blendstock. Characterized by its low water solubility, specific kinematic viscosity, and distinct sweet pineapple aroma, the compound offers a heavier, more stable physical profile compared to lighter acetates and formates . For industrial procurement, its value is dictated by its specific evaporation kinetics, high organic partition coefficient, and compatibility with existing hydrocarbon infrastructures, making it a critical material for formulations requiring controlled volatility and precise rheological behavior [1].

Generic substitution of butyl butyrate with lighter in-class esters, such as ethyl butyrate or butyl acetate, frequently fails due to drastic differences in volatility and evaporation rates [1]. In coating and lacquer applications, replacing butyl butyrate with butyl acetate accelerates flash-off, which induces moisture blushing and poor surface leveling [2]. In flavor and fragrance matrices, substituting with ethyl butyrate shifts the sensory profile from a sustained base note to a highly volatile top note, reducing formulation longevity [3]. Furthermore, in biofuel and bioprocessing contexts, utilizing standard alcohols like butanol introduces viscosity mismatches that degrade atomization efficiency, proving that butyl butyrate's specific chain length is non-interchangeable for optimal combustion performance [4].

Solvent Evaporation Kinetics: Butyl Butyrate vs. n-Butyl Acetate

In comparative solvent volatility assessments, n-butyl acetate is universally assigned a baseline evaporation rate of 1.0. Under identical ambient conditions, butyl butyrate demonstrates a significantly slower evaporation rate of approximately 0.35[1]. This reduced volatility ensures a longer open time for film-forming resins, such as cellulose acetate butyrate, directly preventing moisture blushing and improving leveling in high-end lacquers compared to standard acetate solvents [2].

Evidence DimensionRelative Evaporation Rate
Target Compound Data~0.35
Comparator Or Baseline1.0 (n-Butyl acetate)
Quantified Difference65% slower evaporation rate
ConditionsStandardized ambient evaporation assay (relative to n-butyl acetate = 1.0)

Enables formulators to achieve defect-free, high-gloss finishes in coatings and nail lacquers by extending the drying window.

Bioprocessing Extraction Efficiency: High Partition Coefficient

During the microbial de novo synthesis of esters, product toxicity often limits yields. Butyl butyrate exhibits an exceptionally high partition coefficient of >300 in hexadecane/aqueous two-phase systems[1]. This is vastly superior to shorter-chain esters like ethyl acetate, allowing nearly complete and continuous migration of butyl butyrate into the organic phase. Consequently, this prevents aqueous accumulation and subsequent microbial inhibition, enabling high-titer fed-batch biomanufacturing that is impossible with highly water-soluble analogs [2].

Evidence DimensionOrganic/Aqueous Partition Coefficient (Hexadecane/Water)
Target Compound Data>300
Comparator Or BaselineBaseline aqueous retention of short-chain acetates
Quantified DifferenceNear-total organic phase extraction
ConditionsTwo-phase microbial fermentation extraction (hexadecane/aqueous)

Dramatically lowers downstream purification costs and enables high-yield continuous biomanufacturing by mitigating product toxicity.

Aviation Fuel Compatibility: Kinematic Viscosity and Atomization

When evaluated as a drop-in biofuel blendstock for aviation gas turbines, butyl butyrate demonstrates a kinematic viscosity that closely matches standard Jet A-1 fuel, unlike first-generation alcohol biofuels [1]. Specifically, butanol exhibits higher viscosity which delays droplet formation, whereas the lower viscosity of butyl butyrate promotes rapid, efficient droplet formation and atomization in swirl-stabilized combustors[2].

Evidence DimensionKinematic Viscosity & Droplet Formation
Target Compound DataRapid droplet formation matching Jet A-1 specs
Comparator Or BaselineButanol (delayed droplet formation due to higher viscosity)
Quantified DifferenceSuperior atomization efficiency
ConditionsSwirl-stabilized gas turbine combustor test rig

Allows for direct blending into aviation fuels without requiring costly modifications to engine atomizers or fuel injection systems.

Flavor and Fragrance Retention: Volatility vs. Ethyl Butyrate

In flavor and fragrance formulations, ethyl butyrate is highly volatile with an odor detection threshold of approximately 1 ppb, causing it to act as a fleeting top note [1]. In contrast, butyl butyrate possesses a higher molecular weight, lower vapor pressure, and an odor threshold of roughly 4.8 ppb. This quantitative shift in volatility and threshold allows butyl butyrate to function as a sustained-release base note, maintaining the target sensory profile significantly longer in open-air or cosmetic matrices than ethyl butyrate[2].

Evidence DimensionOdor Threshold and Volatility
Target Compound Data~4.8 ppb threshold, low volatility (sustained release)
Comparator Or Baseline~1.0 ppb threshold, high volatility (ethyl butyrate)
Quantified Difference4.8x higher threshold with significantly extended retention time
ConditionsStandardized aqueous/air odor detection assays

Provides product developers with a highly stable, long-lasting fruity aromatic component that resists premature evaporation in consumer goods.

High-Solids Lacquers and Premium Coatings

Supported by its relative evaporation rate of 0.35 compared to n-butyl acetate, butyl butyrate is procured for high-solids lacquers and premium coatings where rapid flash-off must be avoided to prevent moisture blushing and ensure proper leveling [1].

Aviation Biofuel Blending

Because its kinematic viscosity mimics Jet A-1 and promotes rapid droplet formation—unlike standard butanol—butyl butyrate is procured for advanced aviation biofuel blending programs requiring drop-in compatibility without engine modifications [2].

Two-Phase Biomanufacturing and Continuous Extraction

With a hexadecane/water partition coefficient exceeding 300, butyl butyrate is targeted in engineered microbial consortia, allowing for highly efficient in-situ organic extraction that bypasses the toxicity limits typical of aqueous bioprocessing [3].

Sustained-Release Flavor and Cosmetic Formulations

In contrast to the highly volatile ethyl butyrate, butyl butyrate's lower vapor pressure and 4.8 ppb odor threshold make it the procured choice for long-lasting 'sweet pineapple' notes in cosmetics and beverages requiring extended sensory stability.

Physical Description

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin.
Liquid
colourless liquid with a fruity, pineapple-like odour on dilution
A colorless liquid.

XLogP3

2.2

Boiling Point

332 °F at 760 mm Hg (USCG, 1999)
166.0 °C
332°F

Flash Point

128 °F (USCG, 1999)
128°F

Density

0.872 at 68 °F (USCG, 1999)
d204 0.87
0.867-0.871
0.872

Melting Point

-133 °F (USCG, 1999)
-91.5 °C
Mp -91.5 °
-91.5°C
-133°F

UNII

1BHV00T1M4

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids]

Vapor Pressure

10.34 mm Hg (USCG, 1999)
1.81 mmHg
10.34 mmHg

Pictograms

Flammable

Flammable

Other CAS

109-21-7

Wikipedia

Butyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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